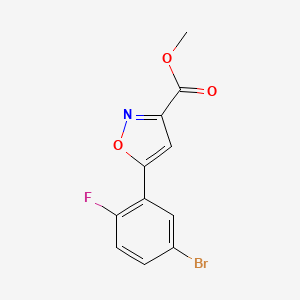![molecular formula C19H11Cl2N B13702722 2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
2,4-Dichloro-6-phenylbenzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-phenylbenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C19H11Cl2N. It is a derivative of benzo[h]quinoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenylbenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a concise and environmentally friendly protocol involves the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light in ethanol under an argon atmosphere in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-phenylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Reduction reactions can be facilitated using Hantzsch esters as stoichiometric reductants.
Substitution: Electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Cobalt oxide, titanium dioxide, and molecular oxygen are commonly used oxidants.
Reduction: Hantzsch esters and visible light-mediated metallaphotoredox catalysis are employed for reduction reactions.
Substitution: Iron-catalyzed cross-coupling reactions with alkyl Grignard reagents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce various functionalized quinolines .
Applications De Recherche Scientifique
2,4-Dichloro-6-phenylbenzo[h]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential pharmacophore in drug design due to its broad spectrum of bioactivity.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-phenylbenzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-phenylquinoline: Similar in structure but lacks the benzo[h]quinoline framework.
2,4-Dichloro-6-(quinoline-8-ylimino)methylphenolate: A related compound with different substituents and coordination properties.
Uniqueness
2,4-Dichloro-6-phenylbenzo[h]quinoline is unique due to its specific substitution pattern and the presence of the benzo[h]quinoline core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal and materials chemistry .
Propriétés
Formule moléculaire |
C19H11Cl2N |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2,4-dichloro-6-phenylbenzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-17-11-18(21)22-19-14-9-5-4-8-13(14)15(10-16(17)19)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
KWSNFRSCFWDWKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




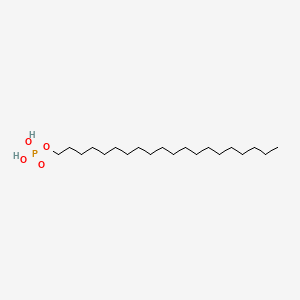
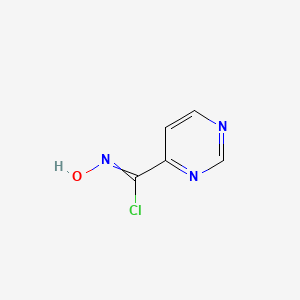

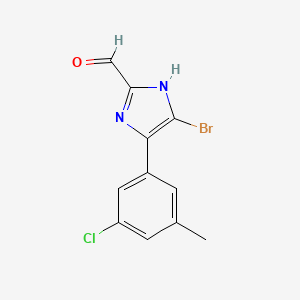
![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
![(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine](/img/structure/B13702668.png)
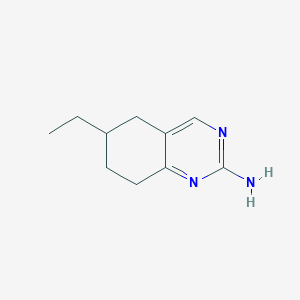
![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)

